N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-17-11-9-14(10-12-17)21(25)22-16-6-4-5-15(13-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVZXDNGPVCEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by further functionalization to introduce the 4-methoxybenzamide group. Common reagents used in these reactions include sodium metabisulphite as an oxidizing agent and various solvents such as ethanol and acetonitrile .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial properties.
4-Methoxybenzimidazole: Studied for its anticancer activity.
N-Benzimidazolylbenzamide: Investigated for its potential as an allosteric activator of enzymes
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide is unique due to the presence of both the benzimidazole and 4-methoxybenzamide groups, which confer distinct pharmacological properties. This combination allows for a broader range of biological activities and potential therapeutic applications .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article presents a detailed overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Chemical Formula : CHNO
- IUPAC Name : this compound
- Molecular Structure : Chemical Structure
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cancer progression. Notably, it has been identified as an inhibitor of heparanase, an enzyme implicated in tumor metastasis and angiogenesis.
Inhibition of Heparanase
Research indicates that derivatives of this compound class demonstrate potent heparanase inhibitory activity. For instance, one study reported IC values ranging from 0.23 to 0.29 μM for various derivatives, highlighting their effectiveness in blocking heparanase activity, which is crucial for cancer cell invasion and migration .
Anticancer Activity
The compound has shown promising results in various cancer models:
- Cell Line Studies : In vitro studies on K562S (imatinib-sensitive) and K562R (imatinib-resistant) cell lines demonstrated that the compound induces cytotoxic effects and apoptosis. The MTT assay revealed significant reductions in cell viability at increasing concentrations .
- Molecular Docking Studies : Molecular docking simulations have suggested strong binding affinities to BCR-ABL protein, a critical target in chronic myeloid leukemia (CML). This suggests a mechanism through which the compound may exert its anticancer effects .
Case Studies
Several studies have documented the biological efficacy of this compound:
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest favorable absorption characteristics. The compound's toxicity profile remains to be fully elucidated but shows promise based on current findings.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the aromatic protons (e.g., methoxy group at δ 3.8–4.0 ppm) and benzimidazole ring signals. Compare chemical shifts with PubChem data (e.g., δ 7.74 ppm for aromatic protons adjacent to the amide group) .
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify the molecular ion peak (m/z 377.82 for [M+H]) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify key functional groups like amide C=O (1650–1700 cm) and benzimidazole N-H (3200–3400 cm) .
Q. What are standard synthetic routes for this compound?
- Methodology :
- Amide Coupling : React 3-(1H-benzimidazol-2-yl)aniline with 4-methoxybenzoyl chloride using coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane. Monitor reaction progress via TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol to achieve >95% purity .
Q. How to conduct preliminary cytotoxicity screening?
- Methodology :
- MTT Assay : Test against cancer cell lines (e.g., PC-3, MCF-7) at concentrations of 1–100 µM. Calculate IC values after 48-hour exposure. Include HUVEC cells as a non-cancerous control .
- Apoptosis Analysis : Use Annexin-V/PI staining and fluorescence microscopy to differentiate necrotic vs. apoptotic effects .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Experimental Variables : Compare cell lines (e.g., HT-29 vs. PC-3), exposure times (24 vs. 48 hours), and solvent controls (DMSO concentration ≤0.1%). Replicate assays under standardized conditions .
- Dose-Response Validation : Perform dose-escalation studies (0.1–200 µM) to identify threshold effects. Use statistical tools (e.g., ANOVA with post-hoc tests) to confirm reproducibility .
Q. What computational strategies predict binding affinity to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like topoisomerase II. Validate poses against X-ray crystallography data (if available) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .
Q. How to optimize the compound's structure for enhanced pharmacokinetics?
- Methodology :
- SAR Studies : Modify substituents (e.g., replace methoxy with ethoxy or halogens). Test derivatives for solubility (logP via shake-flask method) and metabolic stability (microsomal assays) .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability. Monitor release kinetics in simulated gastric fluid .
Q. What challenges arise in in vivo pharmacological studies?
- Methodology :
- ADME Profiling : Use LC-MS/MS to measure plasma half-life (t) and tissue distribution in rodent models. Address rapid clearance via PEGylation .
- Toxicity Screening : Conduct acute toxicity tests (OECD 423 guidelines) and histopathological analysis of liver/kidney tissues .
Q. How to analyze enzyme inhibition mechanisms?
- Methodology :
- Kinetic Assays : Measure V and K using spectrophotometry (e.g., NADH depletion for dehydrogenase targets). Compare IC with Ki values from Lineweaver-Burk plots .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes at 2.0 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
